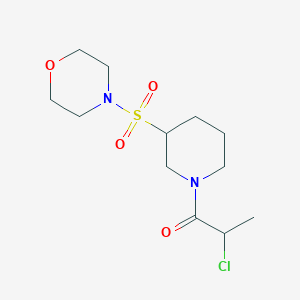

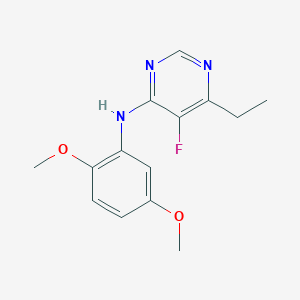

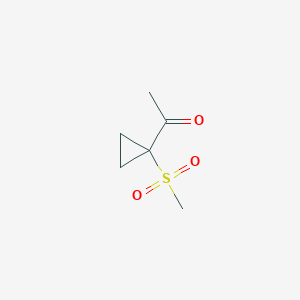

![molecular formula C14H17N3O5S B2613279 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448077-34-6](/img/structure/B2613279.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzo[d][1,3]dioxol-5-ylmethyl . Benzo[d][1,3]dioxol-5-ylmethyl derivatives have been studied for their various properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized using various methods. For instance, a Schiff base method was used to synthesize a derivative of benzo[d][1,3]dioxol-5-ylmethylene .

Applications De Recherche Scientifique

Antioxidant and Antitumor Activities

Sulfonamide derivatives, including those similar to the specified chemical compound, have been investigated for their antioxidant and antitumor properties. Sulfonamides play a crucial role in medicinal chemistry due to their broad spectrum of biological activities, such as antimicrobial, antiviral, antidiabetic, anticancer, and antioxidant properties. The structural motif of sulfonamides is vital for their activity, offering a promising avenue for the development of new therapeutic agents targeting various diseases including cancer and glaucoma. Specific sulfonamides have shown significant antitumor activity, and ongoing research focuses on developing novel sulfonamides with enhanced selective activity against tumor-associated enzymes like carbonic anhydrase IX/XII (Carta, Scozzafava, & Supuran, 2012).

Antibacterial and Antifungal Effects

Sulfonamides have been extensively utilized as synthetic bacteriostatic antibiotics, combating bacterial infections and those caused by other microorganisms. Their application extends beyond traditional antibacterial uses to include antifungal, antiparasitic, and antiviral activities. The primary sulfonamide structure has been essential in treating various conditions, showcasing the compound class's importance in generating valuable drugs and drug candidates for addressing diseases like cancer, glaucoma, and dandruff, among others (Gulcin & Taslimi, 2018).

Environmental and Water Treatment Applications

Sulfonamides, due to their persistent nature and potential ecological impacts, have also been the focus of studies related to environmental contamination and water treatment. Research on sulfamethoxazole, a closely related sulfonamide, has highlighted the challenges and technologies for its removal from aqueous solutions. These include adsorption, advanced oxidation processes, and photocatalytic degradation, indicating the relevance of sulfonamides in developing cleaner and more sustainable water treatment methods (Prasannamedha & Kumar, 2020).

Mécanisme D'action

Target of Action

The primary target of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development .

Mode of Action

this compound interacts with its target, the TIR1 receptor, enhancing root-related signaling responses . This interaction results in a significant promotive effect on root growth in plants .

Biochemical Pathways

The compound’s interaction with the TIR1 receptor affects the auxin signaling pathway . This pathway is crucial for plant growth and development. The compound enhances auxin response reporter’s transcriptional activity, leading to the down-regulation of root growth-inhibiting genes .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced root growth and changes in gene expression. Specifically, it induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes .

Propriétés

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S/c1-17-7-14(15-8-17)23(19,20)16-5-4-11(18)10-2-3-12-13(6-10)22-9-21-12/h2-3,6-8,11,16,18H,4-5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTVMOHFFFERPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

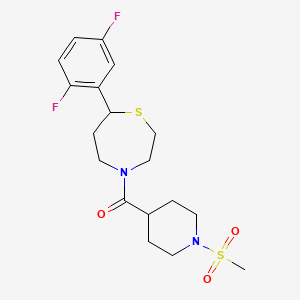

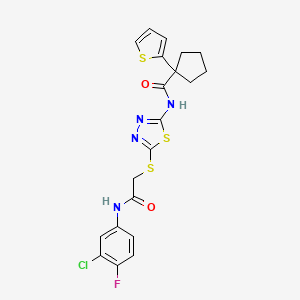

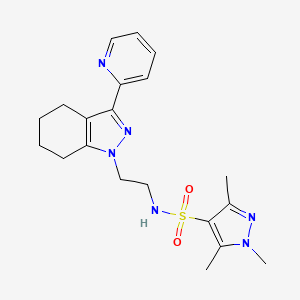

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2613202.png)

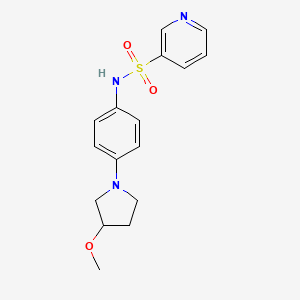

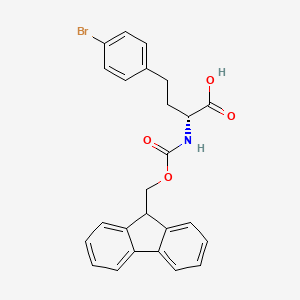

![2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2613206.png)

methanone](/img/structure/B2613207.png)

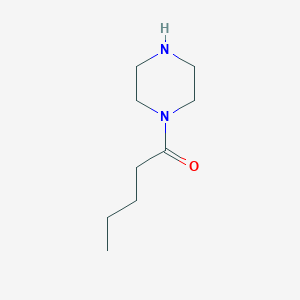

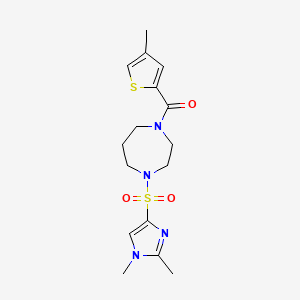

![3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2613217.png)